molecular formula C20H16BrN3O3S B11373452 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide

Cat. No.: B11373452
M. Wt: 458.3 g/mol
InChI Key: MICUNKLOYDUSHE-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated dibenzo-thiazine core with a pyridinylmethyl acetamide side chain, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide typically involves multiple steps, starting with the bromination of dibenzo-thiazine. The brominated intermediate is then subjected to oxidation to introduce the dioxido groups. The final step involves the acylation of the pyridinylmethyl amine with the brominated, oxidized dibenzo-thiazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido groups.

    Reduction: Reduction reactions can potentially remove the dioxido groups or alter the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinylmethyl acetamide side chain may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its chloro and fluoro analogs, 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and different electronegativity can influence the compound’s overall properties, making it unique among similar compounds.

Properties

Molecular Formula

C20H16BrN3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H16BrN3O3S/c21-14-8-9-18-17(11-14)16-6-1-2-7-19(16)28(26,27)24(18)13-20(25)23-12-15-5-3-4-10-22-15/h1-11H,12-13H2,(H,23,25)

InChI Key

MICUNKLOYDUSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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